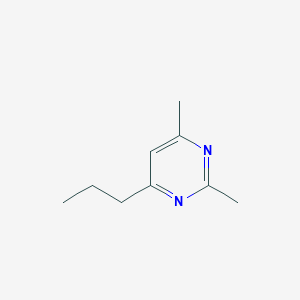

2,4-Dimethyl-6-propylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,4-dimethyl-6-propylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-4-5-9-6-7(2)10-8(3)11-9/h6H,4-5H2,1-3H3 |

InChI Key |

UBEDBJBYTONTQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes

The construction of the pyrimidine (B1678525) ring is a well-established field, with several classical methods still in widespread use, alongside more modern approaches that offer improved efficiency and selectivity.

Condensation Reactions in Pyrimidine Ring Formation

The most traditional and widely employed method for pyrimidine synthesis is the condensation reaction between a β-dicarbonyl compound and an N-C-N containing species, such as an amidine, urea (B33335), or guanidine (B92328). wikipedia.org In the context of 2,4-Dimethyl-6-propylpyrimidine, a suitable β-dicarbonyl precursor would be required.

A prominent example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the target molecule, the reaction would theoretically involve the condensation of a propyl-substituted 1,3-diketone with acetamidine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| β-Dicarbonyl Compound | Amidine | Acid or Base | 2-Substituted Pyrimidine |

| β-Keto Ester | Amidine | - | Substituted Pyrimidine |

| α,β-Unsaturated Ketone | Amidine | - | Substituted Pyrimidine |

| N-Vinyl/Aryl Amide | Nitrile | Trifluoromethanesulfonic anhydride (B1165640), 2-chloropyridine (B119429) | C4-Heteroatom Substituted Pyrimidine |

Recent advancements have focused on improving the efficiency and scope of these condensation reactions. For instance, a protocol for the single-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been described. nih.gov This method utilizes trifluoromethanesulfonic anhydride and 2-chloropyridine to activate the amide, leading to nucleophilic addition of the nitrile and subsequent cyclization. nih.gov Another modern approach involves a regioselective, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org

Nucleophilic Substitution Approaches (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pre-existing pyrimidine rings. The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, facilitates attack by nucleophiles. wikipedia.org This is especially true when good leaving groups, such as halogens, are present at these positions.

For instance, 2,4-dichloropyrimidines are common starting materials in medicinal chemistry. wuxiapptec.com Generally, nucleophilic substitution occurs preferentially at the C4 position. stackexchange.com However, the regioselectivity can be influenced by the presence of other substituents on the ring. wuxiapptec.com For the synthesis of this compound, a potential route could involve the reaction of a 6-propyl-2,4-dichloropyrimidine with a suitable nucleophile to introduce the methyl groups, although this is a less direct approach.

A study on the functionalization of pyrimidine nucleosides demonstrated C-nucleophilic substitution at the C4-position of C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides with various carbon nucleophiles. nih.gov This highlights the potential for introducing carbon-based substituents onto the pyrimidine ring via nucleophilic substitution.

Alkylation and Arylation Strategies for Pyrimidine Derivatives

Direct alkylation or arylation of the pyrimidine ring can be achieved through various methods, including reactions with organometallic reagents. Due to the electron-deficient character of pyrimidine, electrophilic C-substitution is difficult and typically occurs at the 5-position, which is the least electron-deficient. wikipedia.org Therefore, nucleophilic substitution or cross-coupling reactions are more common for introducing alkyl or aryl groups at the 2, 4, and 6-positions.

Cross-coupling reactions involving halogenated pyrimidines and Grignard reagents, often catalyzed by transition metals like nickel or palladium, are a common strategy. researchgate.net For example, the coupling reaction of Grignard reagents with chloropyrimidines in the presence of a nickel-phosphine complex can yield alkyl- or aryl-substituted pyrimidines. researchgate.net

Organometallic Reagent Mediated Synthesis

Organometallic reagents, particularly Grignard reagents, play a significant role in the synthesis and functionalization of pyrimidine derivatives.

Application of Grignard Reagents in Pyrimidine Construction

Grignard reagents can be used in the synthesis of pyrimidines through several pathways. A common approach is the cross-coupling reaction with a halogenated pyrimidine, as mentioned previously. researchgate.net This allows for the introduction of a wide variety of alkyl and aryl substituents onto the pyrimidine core.

Alternatively, pyrimidyl Grignard reagents can be formed from halogenated pyrimidines and subsequently reacted with electrophiles. researchgate.net This provides a complementary method for functionalizing the pyrimidine ring. Reactions with Grignard reagents can also lead to the formation of 4-alkyl or 4-aryl pyrimidines after an aromatization step. wikipedia.org

Exploration of Unusual Reaction Pathways (e.g., Dihydropyrimidine (B8664642) Formation)

Interestingly, the reaction of Grignard reagents with certain substituted pyrimidines can lead to unexpected products. For example, the synthesis of C6-substituted 1,2-dihydropyrimidines has been reported from the reaction of Grignard reagents with 4-amino-5-cyanopyrimidines. americanelements.comnih.gov The reaction conditions, such as temperature, can influence the outcome, with lower temperatures favoring the formation of the dihydropyrimidine product. nih.gov

Dihydropyrimidines are intermediates in the biological degradation of pyrimidines, a process catalyzed by the enzyme dihydropyrimidine dehydrogenase. nih.govwikipedia.org This enzyme reduces pyrimidines to their corresponding 5,6-dihydropyrimidines. nih.gov While not a synthetic route to the aromatic pyrimidine itself, the formation and subsequent dehydrogenation of dihydropyrimidines can be a viable synthetic strategy.

Green Chemistry and Sustainable Synthetic Techniques

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For the synthesis of pyrimidine derivatives, including this compound, green chemistry principles are increasingly being applied to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of heterocyclic compounds like pyrimidines. benthamdirect.comeurekaselect.com This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, the elimination of solvents. benthamdirect.comresearchgate.net

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions under microwave irradiation. For instance, the Biginelli reaction, a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793), is a classic method for preparing dihydropyrimidines, which can be further derivatized. tandfonline.comfoliamedica.bg Microwave irradiation has been shown to accelerate this reaction, providing high yields in a matter of minutes. tandfonline.comresearchgate.net For example, the synthesis of various oxo- and thioxopyrimidines has been accomplished with yields of 65–90% using microwave heating. tandfonline.com

Another approach involves the microwave-assisted synthesis of 2,4,6-trisubstituted pyrimidines in solution-phase parallel synthesis, which is amenable to the creation of compound libraries for screening purposes. nih.gov Similarly, tetrahydropyrimidine (B8763341) derivatives have been synthesized via a microwave-assisted Biginelli condensation. foliamedica.bg The use of microwave energy in a solvent-free environment further enhances the green credentials of these synthetic routes. researchgate.netresearchgate.net

| Reaction Type | Key Features | Reported Advantages | Reference |

|---|---|---|---|

| Biginelli Condensation | Three-component reaction of β-diketone, arylaldehyde, and (thio)urea. | Rapid reaction rates, high yields (65-90%), solvent-free options. | tandfonline.com |

| Thiazolo[5,4-d]pyrimidine Synthesis | Condensation from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea. | Very fast (within 5 minutes). | researchgate.net |

| Chalcone-based Synthesis | Condensation of chalcones with guanidine hydrochloride. | Excellent yields and significantly less time compared to conventional methods. | benthamdirect.comeurekaselect.com |

| Multicomponent Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | One-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. | Shorter reaction time, higher product yield, easy purification. | nih.gov |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in the synthesis of pyrimidines, offering pathways with higher efficiency and selectivity. Various catalytic systems, including metal-based, organocatalysts, and biocatalysts, have been explored.

Ruthenium complexes have been successfully employed in the multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines from guanidine salt and alcohols. mdpi.com This method proceeds through a dehydrogenation and subsequent C-C and C-N bond formations. mdpi.com Copper catalysts have been used for the cyclization of ketones with nitriles to form diversely functionalized pyrimidines. mdpi.com The use of β-cyclodextrin as a recyclable and non-toxic catalyst for the synthesis of pyrimidine derivatives in an aqueous medium represents a significant green chemistry advancement. mdpi.com

Magnetically recoverable nanocatalysts are also gaining traction due to their high catalytic activity and ease of separation from the reaction mixture. nih.gov These catalysts have been applied to the synthesis of pyrano-pyrimidine derivatives, highlighting their potential for broader use in heterocyclic synthesis. nih.gov Furthermore, base-catalyzed methods, particularly when coupled with microwave assistance, have been shown to be highly effective. researchgate.net For instance, the use of basic alumina (B75360) under microwave irradiation has been reported to enhance reaction rates and yields in pyrimidine synthesis. researchgate.net

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Ruthenium Complex | Synthesis of 2-(N-alkylamino)pyrimidines from guanidine salt and alcohols. | New cooperative tandem synthesis. | mdpi.com |

| Copper Catalyst | Cyclization of ketones with nitriles. | Formation of diversely functionalized pyrimidines. | mdpi.com |

| β-Cyclodextrin | Synthesis of pyrimidine derivatives in aqueous medium. | Recyclable, inexpensive, non-toxic. | mdpi.com |

| Iron-Based Nanoparticles | Fe3O4-@poly(vinyl alcohol) NP-catalyzed one-pot synthesis of pyrano[2,3-d]-pyrimidinedione. | Highly efficient, eco-friendly, reusable catalyst. | acs.org |

| Basic Alumina | Used with microwave irradiation. | Enhanced reaction rates and yields, solvent-free conditions. | researchgate.net |

| Nickel-Catalyzed | Acceptorless dehydrogenation and borrowing hydrogen catalysis for C-C and C-heteroatom bond formation. | Use of alcohols as pivotal electrophilic coupling partners. | researchgate.net |

Synthesis of Functionalized this compound Precursors and Intermediates

The synthesis of functionalized pyrimidines often involves the preparation of key intermediates that are later elaborated to the final target molecule. Thiosubstituted and aminopyrimidine derivatives are common precursors in the synthesis of more complex pyrimidine-containing compounds.

Preparation of Thiosubstituted Pyrimidine Derivatives

Thiosubstituted pyrimidines are valuable intermediates that can be further functionalized at the sulfur atom. A common starting material for these derivatives is 4,6-dimethyl-2-mercaptopyrimidine (B146703). alzchem.comnih.gov This compound can be synthesized and subsequently used to prepare a series of novel S-substituted derivatives. researchgate.netresearchgate.net For example, the reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride with various reagents can yield bi- and tricyclic heterosystems. researchgate.netresearchgate.net

The synthesis of 2-thio-containing pyrimidines can be achieved through various cyclocondensation reactions. nih.gov One approach involves the reaction of a suitable diamine with carbon disulfide. nih.gov For instance, octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione has been synthesized from the corresponding diamine and carbon disulfide. nih.gov Similarly, chalcones can be reacted with thiourea to produce thiophene-bearing pyrimidine derivatives. pnrjournal.com

Routes to Aminopyrimidine Intermediates

Aminopyrimidines are crucial building blocks for a wide range of biologically active molecules. The synthesis of 2-aminopyrimidine (B69317) can be achieved through the reaction of an addition aldehyde oil with guanidinium (B1211019) nitrate (B79036) under the catalysis of sodium methylate. google.com Another method involves the ring-closure reaction of a four-alkoxy compound with a guanidine salt using a strong acid ion-exchange resin as a catalyst. google.com

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis of a pyrimidine derivative like this compound, the compound would first be separated from a mixture on a chromatographic column. The time it takes for the compound to elute from the column is known as the retention time, which is a characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Following separation, the compound would be ionized and its mass-to-charge ratio (m/z) measured by the mass spectrometer. This provides information about the molecular weight of the compound. Further fragmentation of the molecule within the mass spectrometer can yield a characteristic fragmentation pattern, which can be used to elucidate the structure of the molecule.

Expected Data from LC-MS Analysis of this compound:

| Parameter | Expected Information |

| Retention Time (RT) | A specific time value indicating how long the compound is retained on the LC column. This is dependent on the experimental setup. |

| [M+H]⁺ (protonated molecule) | The mass-to-charge ratio corresponding to the molecular weight of this compound plus the mass of a proton. |

| Fragmentation Pattern | A series of m/z values for fragments of the parent molecule, which would help to confirm the positions of the dimethyl and propyl substituents on the pyrimidine ring. |

Ultra-Performance Liquid Chromatography (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatographic column and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional LC-MS.

For this compound, a UPLC-MS analysis would provide similar information to LC-MS but with higher precision and in a shorter timeframe. The retention time would be more precise, and the separation from any impurities would be more efficient.

Expected Enhancements with UPLC-MS for this compound:

| Feature | Advantage over LC-MS |

| Resolution | Sharper and more defined peaks, allowing for better separation from closely related compounds. |

| Sensitivity | Lower limits of detection, enabling the analysis of smaller sample quantities. |

| Speed | Significantly shorter run times, increasing sample throughput. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly useful for analyzing polar and thermally labile molecules. In the context of ESI-MS, cluster analysis would involve the study of non-covalent aggregates of this compound molecules or its complexes with other molecules (e.g., solvent molecules or metal ions).

This type of analysis can provide insights into the intermolecular forces and self-assembly properties of the compound. The resulting mass spectrum would show peaks corresponding to the monomer, dimer, trimer, and potentially larger clusters of the molecule, each with a specific mass-to-charge ratio.

Hypothetical ESI-MS Cluster Analysis Data for this compound:

| Cluster | Formula | Expected m/z |

| Monomer [M+H]⁺ | [C₉H₁₄N₂ + H]⁺ | 151.12 |

| Dimer [2M+H]⁺ | [(C₉H₁₄N₂)₂ + H]⁺ | 301.24 |

| Trimer [3M+H]⁺ | [(C₉H₁₄N₂)₃ + H]⁺ | 451.36 |

Note: The m/z values are calculated based on the theoretical molecular weight of this compound and are hypothetical.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within a molecule. For aromatic and heterocyclic compounds like pyrimidines, the characteristic absorptions are typically due to π → π* and n → π* electronic transitions.

The absorption spectrum of this compound would be expected to show one or more absorption maxima (λmax). The position and intensity of these maxima are influenced by the electronic structure of the pyrimidine ring and the nature of its substituents. The dimethyl and propyl groups, being alkyl groups, are expected to have a slight bathochromic (red shift) or hyperchromic (increased absorption) effect on the absorption bands of the parent pyrimidine chromophore.

Anticipated UV-Vis Spectral Data for this compound:

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~200-300 | High |

| n → π | ~270-350 | Low |

Note: The expected wavelength ranges are based on general knowledge of pyrimidine derivatives and may vary depending on the solvent used for the analysis.

Research Findings

A comprehensive search of scientific databases reveals a lack of specific research findings for 2,4-dimethyl-6-propylpyrimidine. Studies on closely related compounds, such as those with different alkyl substituents or other functional groups, are more common. The absence of dedicated research on this particular compound suggests it may not have been a focus of synthetic or applied chemical studies to date. Therefore, there are no detailed research findings to report regarding its biological activity, reaction chemistry, or material properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of 2,4-Dimethyl-6-propylpyrimidine Molecular Structure

Quantum chemical calculations are fundamental to predicting and understanding the three-dimensional arrangement of atoms in a molecule and the forces governing these arrangements.

Density Functional Theory (DFT) Calculations

The molecular structure and properties of pyrimidine (B1678525) derivatives are often investigated using Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. This method, when paired with an appropriate basis set, has been shown to provide a good balance between accuracy and computational cost for organic molecules.

For pyrimidine-based systems, basis sets such as 6-31G* and 6-311+G** are commonly employed. The selection of the basis set is critical as it defines the set of functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions, like 6-311+G**, generally yield more accurate results for properties such as molecular geometry and vibrational frequencies. nih.gov Theoretical studies on similar molecules, like 2-amino-4,6-dimethyl pyrimidine, have successfully utilized the B3LYP method with 6-31+G and 6-311++G basis sets to achieve good agreement with experimental data. nih.gov

Molecular Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, are critical outputs of DFT calculations. These parameters define the equilibrium structure of the molecule. For pyrimidine derivatives, the planarity of the central ring and the orientation of the substituent groups are of particular interest.

Table 1: Representative Calculated Bond Lengths and Bond Angles for a Substituted Pyrimidine Ring (Hypothetical Data for Illustrative Purposes)

| Parameter | Value (B3LYP/6-311+G) |

| Bond Lengths (Å) | |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-N1 | 1.35 |

| Bond Angles (°) ** | |

| C6-N1-C2 | 118.5 |

| N1-C2-N3 | 125.0 |

| C2-N3-C4 | 118.0 |

| N3-C4-C5 | 123.0 |

| C4-C5-C6 | 117.5 |

| C5-C6-N1 | 118.0 |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity.

For substituted pyrimidines, the energies of these orbitals and their gap can be fine-tuned by the nature of the substituents. Computational studies on similar aromatic systems have demonstrated that methods like DFT can effectively predict these properties. researchgate.netnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Fukui Functions and Local Reactivity Sites

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This analysis provides a more nuanced view of reactivity than can be obtained from atomic charges alone.

Molecular Electrostatic Potential (MEP) Mapping

There are no published studies that have performed Molecular Electrostatic Potential (MEP) mapping specifically for this compound.

MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For other pyrimidine analogues, MEP maps have been instrumental in identifying regions of negative potential, typically associated with nitrogen atoms and other electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack. Without specific studies on this compound, a detailed description of its electrostatic potential remains speculative.

Total Density of States (TDOS) and Alpha/Beta Electron Density of States (αβDOS)

Specific data regarding the Total Density of States (TDOS) and the Alpha/Beta Electron Density of States (αβDOS) for this compound are not available in the scientific literature.

TDOS and αβDOS analyses provide information about the distribution of molecular orbitals and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This data is crucial for understanding the electronic properties and reactivity of a compound. For related pyrimidine compounds, these studies have helped in correlating their electronic structure with observed biological activities. The absence of such data for this compound limits our understanding of its electronic characteristics.

Conformational Analysis and Stability Studies

No specific conformational analysis or stability studies for this compound have been reported in the literature.

Simulation and Docking Studies (e.g., Ligand-Protein Interactions for Analogues)

There are no published simulation or molecular docking studies that have investigated the interaction of this compound with any protein targets.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein's active site. This method is fundamental in drug discovery for screening potential drug candidates. While numerous docking studies have been performed on various pyrimidine analogues against a range of biological targets, demonstrating their potential as inhibitors of kinases and other enzymes, no such research has been conducted specifically for this compound. Therefore, its potential as a ligand for any specific protein remains uninvestigated.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Mechanisms Involving the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, resulting from the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. Conversely, this electron deficiency deactivates the ring towards electrophilic substitution.

Nucleophilic attack on the pyrimidine ring is a key feature of its reactivity. The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution. youtube.comresearchgate.net In the case of 2,4-Dimethyl-6-propylpyrimidine, these positions are occupied by alkyl groups. However, should a leaving group be present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction would be expected to proceed readily.

In the absence of a leaving group, nucleophilic addition to the pyrimidine ring can still occur, particularly with strong nucleophiles. This would lead to the formation of a stable dihydropyrimidine (B8664642) derivative. youtube.com

Table 1: General Reactivity of Pyrimidine Positions towards Nucleophiles

| Position | Electronic Character | Susceptibility to Nucleophilic Attack |

| C-2 | Electron-deficient | High |

| C-4 | Electron-deficient | High |

| C-5 | Less electron-deficient | Low |

| C-6 | Electron-deficient | High |

This table illustrates the general susceptibility of unsubstituted pyrimidine positions to nucleophilic attack.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring. youtube.comresearchgate.net This deactivation is further enhanced in acidic media, where protonation of the nitrogen atoms creates a positively charged pyridinium-like species, rendering the ring even less reactive towards electrophiles. quimicaorganica.org

When electrophilic substitution does occur, it is most likely to take place at the C-5 position, which is the most electron-rich position in the pyrimidine ring. youtube.comresearchgate.net The presence of electron-donating substituents, such as the methyl and propyl groups in this compound, can help to activate the ring towards electrophilic attack, albeit modestly. These alkyl groups donate electron density through an inductive effect, making the ring slightly less electron-deficient. researchgate.net However, even with these activating groups, forcing conditions are often required for electrophilic substitution to proceed. quimicaorganica.org

For example, nitration and halogenation of pyrimidines typically require harsh reaction conditions and often result in low yields unless strongly activating groups (e.g., -OH, -NH2) are present on the ring. researchgate.net

Ring Transformations and Rearrangements

The pyrimidine scaffold can participate in various rearrangement reactions, leading to the formation of new heterocyclic systems.

The Aza-Claisen rearrangement is a type of youtube.comyoutube.com-sigmatropic rearrangement that is analogous to the Claisen rearrangement but involves a nitrogen atom in place of an oxygen atom. wikipedia.orglibretexts.org This reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of an N-allyl vinyl amine or a related structure. libretexts.orgmdpi.com

While there are no specific reports on the Aza-Claisen rearrangement of this compound itself, the general principles can be applied. For an Aza-Claisen rearrangement to occur with this compound, it would first need to be functionalized to introduce an allylic group attached to one of the ring nitrogens or an exocyclic amino group. For instance, if an allylamino group were introduced at the C-2, C-4, or C-6 position, a subsequent rearrangement could be envisioned. The reaction proceeds through a concerted, pericyclic transition state. wikipedia.org

Influence of Substituents on Reactivity and Selectivity

The methyl and propyl groups at the C-2, C-4, and C-6 positions of this compound have a significant impact on its reactivity and the selectivity of its reactions.

Electronic Effects: Both methyl and propyl groups are electron-donating through induction. This inductive effect increases the electron density of the pyrimidine ring, which can have two opposing consequences. On one hand, it can slightly activate the ring towards electrophilic attack at the C-5 position. researchgate.net On the other hand, it can slightly decrease the reactivity of the C-2, C-4, and C-6 positions towards nucleophiles by making them less electron-deficient.

Steric Effects: The alkyl groups also exert steric hindrance, which can play a crucial role in directing the outcome of reactions. youtube.comacs.orgacs.org The propyl group, being larger than the methyl group, will present a greater steric barrier to the approach of reagents at the C-6 position compared to the C-2 and C-4 positions. This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered positions. For example, in a hypothetical nucleophilic substitution reaction where a leaving group is present at each of the substituted positions, a nucleophile would likely show a preference for attacking the C-2 or C-4 positions over the more sterically encumbered C-6 position.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent Effect | Impact on Nucleophilic Substitution (at C-2, C-4, C-6) | Impact on Electrophilic Substitution (at C-5) |

| Electronic (Inductive Donation) | Slight deactivation (less favorable) | Slight activation (more favorable) |

| Steric Hindrance (Propyl > Methyl) | Hinders approach of nucleophiles, especially at C-6 | May influence the orientation of the transition state |

This table provides a qualitative summary of the expected influence of the methyl and propyl groups on the reactivity of the pyrimidine ring.

Charge Transfer Dynamics within the Molecular Framework

Studies on various pyrimidine derivatives have demonstrated their ability to act as electron donors in the presence of suitable electron acceptors, leading to the formation of charge-transfer complexes. nih.gov These interactions are characterized by the appearance of new absorption bands in the electronic spectrum, which are not present in the spectra of the individual components. The energy of these CT bands is related to the ionization potential of the electron donor (the pyrimidine derivative) and the electron affinity of the acceptor.

In the context of this compound, the electron-donating nature of the methyl and propyl groups would lower the ionization potential of the molecule compared to unsubstituted pyrimidine, making it a better electron donor in potential CT interactions. The dynamics of charge transfer within such a molecular framework, particularly upon photoexcitation, would involve the transition of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant contributions from the pyrimidine ring, to the lowest unoccupied molecular orbital (LUMO) of an interacting acceptor molecule.

Research on related systems has shown that the efficiency and lifetime of such charge-separated states are highly dependent on the solvent polarity and the nature of the linkage between the donor and acceptor moieties. rsc.orgnih.gov For this compound interacting with an external acceptor, the charge transfer dynamics would likely be diffusion-controlled, leading to the formation of an excited-state complex, or "exciplex". The decay of this exciplex can occur through radiative (fluorescence) or non-radiative pathways, including back electron transfer to regenerate the ground state.

The study of charge transfer dynamics in pyrimidine-based systems is crucial for their application in molecular electronics and photochemistry. While specific experimental data on the charge transfer dynamics of this compound is not extensively available, the principles derived from studies on analogous substituted pyrimidines provide a solid foundation for predicting its behavior. nih.gov

Derivatization and Structural Modification Strategies

Synthesis of Novel 2,4-Dimethyl-6-propylpyrimidine Derivatives

The generation of novel derivatives from a this compound core would rely on the inherent reactivity of the pyrimidine (B1678525) ring and its substituents. Modifications can be targeted at the ring's carbon and nitrogen atoms or involve transformations of the existing alkyl groups.

Modification at Pyrimidine Ring Positions (C2, C4, C6, N1, N3)

The reactivity of the pyrimidine ring is highly dependent on the substituents it bears. For a molecule like this compound, the electron-donating nature of the alkyl groups activates the ring, particularly the C5 position, towards electrophilic substitution.

Positions C2, C4, and C6 : Direct modification of the alkyl-substituted C2, C4, and C6 positions is challenging. However, synthetic routes starting from precursors where these positions bear a leaving group, such as a halogen, are common. For instance, the nucleophilic aromatic substitution (SNAr) of chloropyrimidines is a cornerstone of pyrimidine chemistry. In studies involving 2,4-dichloropyrimidines, nucleophilic attack by amines typically shows high regioselectivity, favoring substitution at the C4 position. researchgate.netnih.gov A similar strategy using a precursor like 2-amino-4-chloro-6-methylpyrimidine (B145687) allows for the straightforward introduction of various amines at the C4 position via nucleophilic substitution of the chlorine atom. google.com

Positions N1 and N3 : The nitrogen atoms of the pyrimidine ring are nucleophilic and can be readily alkylated. In the synthesis of derivatives of 2-amino-4,6-dihydroxypyrimidine, direct alkylation can lead to a mixture of N-alkylated isomers.

Position C5 : The C5 position, situated between two electron-donating alkyl groups, is the most likely site for electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would likely proceed at this position, introducing a handle for further functionalization.

Introduction of Diverse Functional Groups (e.g., amino, aryl, alkyl, thio)

A primary goal of derivatization is to install functional groups that can modulate the molecule's properties. Various methods are available to introduce key chemical motifs onto a pyrimidine core.

Thio Group : A common and versatile starting material for pyrimidine derivatization is 2-mercaptopyrimidine. Based on the chemistry of 4,6-dimethyl-2-mercaptopyrimidine (B146703) (also known as 4,6-dimethyl-1H-pyrimidine-2-thione), a thio group at the C2 position serves as an excellent nucleophile. nih.govalzchem.com This allows for S-alkylation with a wide range of electrophiles to produce thioether derivatives, including those that form parts of more complex bi- and tricyclic systems. researchgate.netresearchgate.net

Amino Group : Amino groups can be introduced via nucleophilic substitution of a suitable leaving group, typically a halogen. The reaction of 2,4-dichloropyrimidines with amines is a well-established method. researchgate.netnih.gov For example, 2-amino-4-chloro-6-methyl-pyrimidine is readily converted into 2,4-diamino derivatives by reaction with primary or secondary amines. google.com

Alkyl and Aryl Groups : Carbon-carbon bonds can be formed using modern cross-coupling reactions, though this is more common for pyrimidines bearing a halogen. Alternatively, building the pyrimidine ring from scratch allows for the incorporation of various alkyl groups. One such method involves the condensation of malondiamide with esters in the presence of a base like sodium ethoxide to yield 2-alkylpyrimidine-4,6-diols. nih.gov

| Functional Group | Synthetic Strategy | Typical Precursor | Position | Reference |

|---|---|---|---|---|

| Thioether | S-alkylation of a mercaptopyrimidine | 2-Mercapto-4,6-dimethylpyrimidine | C2 | researchgate.netresearchgate.net |

| Amino | Nucleophilic substitution of a chloro group | 2-Amino-4-chloro-6-methylpyrimidine | C4 | google.com |

| Alkyl | Condensation of malondiamide with an ester | Malondiamide + Ester | C2 | nih.gov |

Formation of Fused Heterocyclic Systems

Fusing a second ring to the pyrimidine core generates bicyclic and polycyclic scaffolds, significantly expanding structural diversity. Pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are two prominent examples of such systems.

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The synthesis of the pyrido[2,3-d]pyrimidine system, where a pyridine (B92270) ring is fused to the pyrimidine 'd' face, generally begins with an appropriately substituted aminopyrimidine. jocpr.com The most common approach involves the reaction of a 6-aminopyrimidine with a 1,3-dicarbonyl compound or its synthetic equivalent, which provides the three additional carbon atoms needed to form the pyridine ring. jocpr.comnih.gov For instance, 6-amino-1,3-disubstituted uracils are key starting materials for a variety of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov

To apply this strategy to this compound, the C6-propyl group would first need to be converted to a C6-amino group. Following this transformation, reaction with reagents like acetylacetone (B45752) or dimethyl acetylenedicarboxylate (B1228247) would lead to the formation of the fused pyridine ring. jocpr.com

Pyrazolo[3,4-d]pyrimidine and Other Fused Rings

The pyrazolo[3,4-d]pyrimidine scaffold is a purine (B94841) isostere and is often synthesized by building the pyrimidine ring onto a pre-formed, functionalized pyrazole (B372694). nih.govresearchgate.net A typical route starts with a 5-aminopyrazole-4-carbonitrile derivative. semanticscholar.orgnih.gov This precursor can react with reagents like formic acid or formamide (B127407) to close the pyrimidine ring.

An alternative approach to fused systems can start from a functionalized pyrimidine. For example, derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) can be converted into bicyclic and tricyclic heterosystems that incorporate azine and pyrazole cycles. researchgate.netresearchgate.net

| Fused System | General Synthetic Strategy | Key Precursor Type | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | Annulation of a pyridine ring onto a pyrimidine | 6-Aminopyrimidine | jocpr.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of a pyrimidine ring onto a pyrazole | 5-Aminopyrazole-4-carbonitrile | nih.govsemanticscholar.orgnih.gov |

| Fused Azine/Pyrazole Systems | Multi-step synthesis from a functionalized pyrimidine | 4,6-Dimethylpyrimidine-2-thiol | researchgate.netresearchgate.net |

Strategies for Stereochemical Control in Derivatization

While the parent molecule this compound is achiral, derivatization can introduce stereocenters, making stereochemical control a critical consideration. This is particularly important when synthesizing molecules for biological evaluation, as enantiomers often exhibit different pharmacological activities.

Strategies for achieving stereochemical control in the derivatization of pyrimidines generally fall into three categories:

Use of Chiral Reagents or Auxiliaries : A chiral reagent can be used to introduce a new functional group in a stereoselective manner. For example, the nucleophilic ring opening of a fused isoxazolo[2,3-a]pyrimidine system using optically active amino acid amides resulted in varying degrees of stereoselectivity. nih.gov

Asymmetric Catalysis : A chiral catalyst can be employed to favor the formation of one enantiomer over the other during a reaction that creates a stereocenter.

Resolution of Racemates : If a racemic mixture is produced, it can be separated into its constituent enantiomers through chiral chromatography or by derivatization with a chiral resolving agent.

In the context of pyrimidine derivatives, a study noted that for a 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine, only the (R)-enantiomer displayed significant antiviral activity, while the (S)-enantiomer was inactive, highlighting the importance of stereochemistry. researchgate.net However, the stereocenter in this case was part of the side chain, not the pyrimidine core itself. For a simple starting material like this compound, specific documented methods for stereoselective derivatization are not widely reported, but these general principles of asymmetric synthesis would apply to any reaction designed to introduce chirality.

Advanced Research Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the compound This compound corresponding to the advanced application areas outlined. While the pyrimidine core is central to numerous studies in medicinal chemistry, agrochemistry, and material science, research has predominantly focused on derivatives with other functional groups.

Information regarding closely related, but structurally distinct, pyrimidine compounds is available. For instance, studies on 4,6-dimethylpyrimidine-2-thiol and its derivatives show potential for plant growth-stimulating activity, indicating a possible application in agrochemical research. researchgate.net Similarly, other pyrimidine analogs serve as intermediates in the synthesis of pharmaceuticals and technical products. alzchem.com However, these findings are not directly applicable to this compound.

The specific roles requested for the target compound—as a precursor for biomolecules and pharmaceutical scaffolds, a building block for agrochemicals, a ligand in metal complex catalysis, or in the design of novel materials—are not documented in available scientific literature. Searches in chemical databases for this exact structure did not yield significant results or links to application-focused research.

Therefore, a detailed, evidence-based article on the advanced research applications of this compound, strictly adhering to the requested outline, cannot be generated at this time due to the absence of specific research findings for this particular molecule.

Advanced Research Applications

Methodological Developments in Pyrimidine (B1678525) Chemistry

Advancements in Synthetic Methodologies

The synthesis of pyrimidine derivatives, a cornerstone in medicinal chemistry, has evolved significantly, moving towards more efficient, sustainable, and diverse methodologies. ijsat.org These advancements are crucial for the production of specifically substituted pyrimidines like 2,4-Dimethyl-6-propylpyrimidine. Modern synthetic strategies focus on improving regioselectivity, employing metal-free conditions, and utilizing technologies like flow chemistry and microwave assistance to enhance reaction efficiency and yield. ijsat.orgnih.gov

Historically, the synthesis of the pyrimidine ring relied on classical condensation reactions, such as the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound with an aldehyde and urea (B33335) or thiourea (B124793). ijsat.org While effective, these methods often require harsh conditions and can lead to a mixture of products.

Recent breakthroughs have introduced more sophisticated and controlled approaches:

Multicomponent Reactions (MCRs): One-pot MCRs have gained prominence for their high atom economy and procedural simplicity. For instance, the synthesis of certain pyrimidine derivatives can be achieved through a one-pot reaction involving benzaldehydes, ethyl cyanoacetate, and thiourea, facilitated by a mild base like potassium bicarbonate in ethanol. nih.gov This approach streamlines the synthesis process, reducing waste and saving time.

Transition-Metal Catalysis: The use of transition metals as catalysts has enabled novel synthetic routes, particularly for creating hybrid molecules containing the pyrimidine scaffold. tandfonline.com These methods allow for a high degree of synthetic diversity and the construction of complex molecular architectures.

C-H Activation Strategies: Direct functionalization of the pyrimidine core through C-H activation has emerged as a powerful tool. This technique allows for the introduction of various substituents onto the pyrimidine ring without the need for pre-functionalized starting materials, thereby expanding the accessible structural diversity. ijsat.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and reduce the environmental impact of chemical processes. nih.gov This method is particularly valuable for the rapid synthesis of libraries of pyrimidine derivatives for screening purposes.

Green Chemistry Approaches: A major focus of modern synthetic chemistry is the development of environmentally benign processes. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the ecological footprint of pyrimidine synthesis. ijsat.org

These advanced methodologies provide chemists with a versatile toolkit for the targeted synthesis of a wide array of pyrimidine derivatives, including this compound, enabling the exploration of their potential applications in various fields of research.

| Synthetic Advancement | Description | Key Advantages | Relevant Compounds/Intermediates |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. ijsat.org | High atom economy, procedural simplicity, reduced waste. ijsat.orgnih.gov | Benzaldehydes, Ethyl cyanoacetate, Thiourea. nih.gov |

| Transition-Metal Catalysis | Use of metals to catalyze bond formation. tandfonline.com | High synthetic diversity, access to complex hybrids. tandfonline.com | Pyrimidine-appended heterocycles. tandfonline.com |

| C-H Activation | Direct functionalization of C-H bonds on the pyrimidine ring. ijsat.org | Streamlined synthesis, expanded structural diversity. ijsat.org | Functionalized pyrimidine cores. ijsat.org |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. nih.gov | Faster reaction times, higher yields, reduced environmental impact. nih.gov | Fused heterocyclic pyrimidines. nih.gov |

| Green Chemistry | Environmentally friendly synthetic methods. ijsat.org | Sustainability, reduced toxicity and waste. ijsat.org | Pyrimidine derivatives. ijsat.org |

Refinements in Computational Modeling Techniques for Pyrimidines

Computational chemistry has become an indispensable tool in the study and development of pyrimidine-based compounds. Advanced modeling techniques allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules with desired characteristics. These methods are directly applicable to understanding the behavior of specific compounds like this compound.

A significant area of refinement has been in the application of Density-Functional Theory (DFT) . DFT calculations are widely used to optimize the molecular structures of pyrimidine derivatives and to predict their electronic and optical properties. researchgate.net For instance, DFT can be employed to calculate the energy difference between a parent pyrimidine compound and its dissociation product, which is a key parameter in estimating the acidity (pKa) of the molecule. nih.gov This is crucial as the pKa determines the species that will be present under different pH conditions, affecting its biological activity and solubility.

Quantitative Structure-Activity Relationship (QSAR) models represent another area of major advancement. By establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds, QSAR can predict the activity of novel, untested molecules. nih.gov A quantum chemical QSAR approach, utilizing DFT calculations, has been successfully used to estimate the pKa values for both cation-to-neutral and neutral-to-anion dissociations in pyrimidines with high accuracy. nih.gov

Furthermore, molecular docking and homology modeling are powerful computational techniques used to study the interaction of pyrimidine analogues with biological targets, such as enzymes and receptors. researchgate.net In cases where the crystal structure of a target protein is incomplete, homology modeling can be used to build a complete model. Subsequently, molecular docking simulations can predict the binding mode and affinity of a pyrimidine-based ligand to the active site of the protein. researchgate.net These simulations provide valuable insights into the structure-activity relationships and can guide the design of more potent and selective inhibitors. researchgate.net

The study of solvent effects on the structure and energy of pyrimidine derivatives is another critical application of computational modeling. By using different computational functionals (like M06-2x, wB97XD, and B3LYP) and basis sets in combination with solvent models, researchers can investigate the behavior of these molecules in various environments, from the gas phase to polar and non-polar solvents. researchgate.net

These refined computational techniques provide a deeper understanding of the physicochemical properties and potential biological interactions of pyrimidine derivatives, thereby accelerating the discovery and development of new functional molecules.

| Modeling Technique | Application for Pyrimidines | Predicted Properties/Insights | Example Computational Methods |

| Density-Functional Theory (DFT) | Structure optimization, electronic property prediction. researchgate.net | Molecular geometry, electronic and optical properties, acidity (pKa). researchgate.netnih.gov | B3LYP/6-31+G(d,p), M06-2x, wB97XD. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. nih.gov | Acidities (pKa1, pKa2), potential bioactivity. nih.gov | Quantum chemical QSAR. nih.gov |

| Molecular Docking | Simulating the interaction between a ligand and a biological target. researchgate.net | Binding affinity, binding mode, structure-activity relationships. researchgate.net | AutoDock Vina. researchgate.net |

| Homology Modeling | Constructing a 3D model of a protein with an unknown structure. researchgate.net | Complete protein structure for docking studies. researchgate.net | OPLS in Gromacs. researchgate.net |

| Solvent Effect Modeling | Studying the influence of different solvents on molecular properties. researchgate.net | Structure and energy in various environments. researchgate.net | SM8 aqueous solvent model. nih.gov |

Future Research Directions and Outlook

Emerging Trends in Pyrimidine (B1678525) Chemistry Research

The field of pyrimidine chemistry is dynamic, with research continually pushing the boundaries of medicinal science. A significant trend is the development of pyrimidine derivatives as potent agents in oncology and for treating infectious diseases. gsconlinepress.comnih.gov Researchers are increasingly focused on designing pyrimidine-based compounds that can act as inhibitors for key biological targets like kinases, which are crucial in cancer cell proliferation. nih.gov

Another emerging trend is the creation of hybrid molecules, where the pyrimidine core is combined with other pharmacologically active moieties to enhance therapeutic efficacy and overcome drug resistance. tandfonline.com For instance, pyrimidine-based hybrids are being investigated for their antioxidant and anti-inflammatory properties. tandfonline.com The exploration of 2,4-Dimethyl-6-propylpyrimidine in these contexts could unveil novel therapeutic applications.

The development of green and efficient synthesis methods is also a major focus. mdpi.com Microwave-assisted synthesis, for example, is being employed for the rapid and efficient production of pyrimidine derivatives. rsc.org

Potential for Novel Structural Derivations

The structure of this compound offers numerous possibilities for derivatization to create novel compounds with enhanced biological activities. The synthesis of variously substituted pyrimidines is a well-established area of research. nih.govresearchgate.net

Future research could focus on several key areas of modification:

Modification of the Propyl Group: The propyl group at the 6-position can be replaced with other alkyl or aryl groups to study the structure-activity relationship (SAR). nih.govmdpi.comacs.org Introducing functional groups such as hydroxyl, amino, or carboxyl groups to the propyl chain could also modulate the compound's polarity and biological interactions.

Substitution on the Pyrimidine Ring: While the 2 and 4 positions are methylated, further substitution on the available carbon atom of the pyrimidine ring could be explored. Introducing electron-withdrawing or electron-donating groups could significantly alter the electronic properties and reactivity of the molecule.

Fusion with other Heterocyclic Rings: Creating fused-ring systems, such as thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines, is a common strategy to develop potent and selective inhibitors of various enzymes. nih.govnih.govmdpi.com This approach could be applied to this compound to generate novel scaffolds.

A variety of synthetic strategies can be employed for these modifications, including cross-coupling reactions and multicomponent reactions, which allow for the efficient construction of diverse molecular architectures. rsc.orgnih.gov

Integration of Advanced Experimental and Computational Techniques

The synergy between experimental and computational chemistry is revolutionizing drug discovery, and the study of pyrimidine derivatives is no exception. nih.govresearchgate.net

Computational approaches are becoming indispensable for:

Virtual Screening: High-throughput virtual screening of large compound libraries can identify potential derivatives of this compound with desired biological activities.

Molecular Docking: This technique can predict the binding modes of pyrimidine derivatives to specific biological targets, providing insights into the mechanism of action and guiding the design of more potent compounds. tandfonline.com

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of new derivatives, helping to rationalize experimental findings. jchemrev.comjchemrev.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.gov

These computational studies, when combined with advanced experimental techniques such as high-throughput screening, X-ray crystallography, and NMR spectroscopy, can significantly accelerate the process of identifying and optimizing new pyrimidine-based drug candidates.

Challenges and Opportunities in Pyrimidine Research

Despite the significant progress in pyrimidine chemistry, several challenges remain. The development of drug resistance is a major obstacle in the treatment of cancer and infectious diseases, necessitating the design of novel pyrimidines that can circumvent these resistance mechanisms. mdpi.comnih.gov Achieving selectivity for specific biological targets to minimize off-target effects and associated toxicity is another critical challenge. nih.gov

However, these challenges also present significant opportunities. The vast chemical space of pyrimidine derivatives remains largely unexplored, offering the potential to discover new drugs for a wide range of diseases. mdpi.comnih.gov The versatility of the pyrimidine scaffold allows for fine-tuning of its properties to optimize potency, selectivity, and pharmacokinetic parameters. nih.gov

For a lesser-studied compound like this compound, the opportunity lies in its potential novelty. A systematic investigation of its synthesis, derivatization, and biological evaluation, guided by modern computational and experimental techniques, could lead to the discovery of new lead compounds with unique therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.